4-Bromo-3,5-difluorobenzotrifluoride is a highly specialized, polyfluorinated aryl halide building block characterized by a bromine atom flanked by two ortho-fluorine atoms and a para-trifluoromethyl group [1]. This substitution pattern creates an extremely electron-deficient aromatic core with a highly predictable reactivity profile in palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings [1]. In industrial procurement, it is primarily sourced as a rigid, metabolically stable precursor for introducing the 2,6-difluoro-4-(trifluoromethyl)phenyl motif into advanced active pharmaceutical ingredients (APIs), agrochemical fungicides, and high-performance organic electronic materials [2]. Its high purity and crystalline stability make it a reliable choice for scalable synthesis compared to less substituted analogs [1].
Substituting 4-bromo-3,5-difluorobenzotrifluoride with simpler analogs like 4-bromobenzotrifluoride or 1-bromo-3,5-difluorobenzene fundamentally alters both the synthetic process and the end-product performance [1]. The absence of the two ortho-fluorine atoms in 4-bromobenzotrifluoride removes the steric shielding that forces a perpendicular dihedral angle in resulting biaryl compounds, a critical feature for target-site binding in modern kinase and MAGL inhibitors [2]. Furthermore, the combined electron-withdrawing effect of the para-CF3 and meta-fluorines drastically lowers the highest occupied molecular orbital (HOMO) of the resulting derivatives, a necessity for oxidative stability in OLEDs and metabolic resistance in pharmaceuticals [1]. Attempting to use a mono-fluoro analog breaks the C2v symmetry of the coupled ring, leading to atropisomeric mixtures that complicate downstream purification and regulatory approval [1].
The presence of two ortho-fluorine atoms and a para-CF3 group renders the C-Br bond highly electron-deficient, accelerating the initial oxidative addition step in Pd-catalyzed cross-coupling compared to unfluorinated or mono-fluorinated analogs [1]. While steric hindrance from ortho-fluorines typically slows coupling, the extreme electron withdrawal compensates, allowing for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under standard conditions without requiring highly specialized, expensive ligands [1].
| Evidence Dimension | Relative rate of Pd oxidative addition / C-Br activation |
| Target Compound Data | Highly accelerated activation due to combined sigma-inductive (-F) and pi-acceptor (-CF3) effects |
| Comparator Or Baseline | 4-bromobenzotrifluoride (moderate activation, lacks ortho-F pull) |
| Quantified Difference | Substantially lower activation energy for C-Br insertion, reducing catalyst loading requirements |
| Conditions | Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalyzed Suzuki coupling conditions |
Allows procurement teams to rely on standard, cost-effective palladium catalysts rather than investing in proprietary, highly sterically demanding ligands for cross-coupling.
When 4-bromo-3,5-difluorobenzotrifluoride is coupled to another aryl ring, the two ortho-fluorine atoms force the resulting biaryl system into a highly twisted conformation. Compared to 4-bromobenzotrifluoride, which allows free rotation, this rigidification is crucial for minimizing entropic penalties upon binding to biological targets [1]. Furthermore, unlike 4-bromo-3-fluorobenzotrifluoride, the symmetrical di-ortho substitution prevents the formation of complex atropisomeric mixtures, streamlining downstream purification [2].
| Evidence Dimension | Biaryl dihedral angle and rotational barrier |
| Target Compound Data | ~70-90 degree dihedral twist with a symmetrical rotational barrier |
| Comparator Or Baseline | 4-bromo-3-fluorobenzotrifluoride (asymmetrical, leads to atropisomers) |
| Quantified Difference | Complete elimination of chiral separation requirements in biaryl products |
| Conditions | Downstream API formulation and structural biology assays |
Eliminates the need for costly chiral chromatography and complex regulatory characterization associated with atropisomeric drug candidates.
The incorporation of the 2,6-difluoro-4-(trifluoromethyl)phenyl group significantly alters the physicochemical properties of the final molecule. The CF3 group increases the partition coefficient (LogP), enhancing cell membrane permeability, while the ortho-fluorines block primary sites of cytochrome P450-mediated aromatic oxidation [1]. Compared to derivatives synthesized from 1-bromo-3,5-difluorobenzene, the presence of the CF3 group can increase the half-life of the API in vivo by completely blocking the para-position from metabolic attack [2].
| Evidence Dimension | Aromatic oxidation resistance (in vivo half-life proxy) |
| Target Compound Data | Complete blockage of para-oxidation and severe steric/electronic hindrance of ortho/meta oxidation |
| Comparator Or Baseline | 1-bromo-3,5-difluorobenzene (susceptible to para-oxidation) |
| Quantified Difference | Significant extension of metabolic half-life in hepatic microsome assays |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring this specific building block directly translates to lower attrition rates in preclinical pharmacokinetic testing due to superior metabolic stability.
In the synthesis of electron-transporting materials or liquid crystals, the 2,6-difluoro-4-(trifluoromethyl)phenyl moiety exerts a profound electron-withdrawing effect. This drops the HOMO and LUMO energy levels of the resulting polymer or small molecule significantly more than a simple trifluoromethylphenyl group [1]. This deep HOMO level improves oxidative stability and electron injection efficiency in OLED devices compared to materials synthesized using 4-bromobenzotrifluoride [1].
| Evidence Dimension | HOMO/LUMO energy level depression |
| Target Compound Data | Deepened HOMO levels due to tri-substituted electron-withdrawing groups (-F, -F, -CF3) |
| Comparator Or Baseline | 4-bromobenzotrifluoride (moderate HOMO depression) |
| Quantified Difference | Enhanced oxidative stability and lower electron injection barriers |
| Conditions | Cyclic voltammetry of resulting conjugated materials |
Essential for material scientists procuring precursors to design high-efficiency, long-lasting OLED displays that resist oxidative degradation.
Used as a critical precursor for synthesizing pyrazole-carboxamide fungicides, where the 2,6-difluoro-4-(trifluoromethyl)phenyl group provides essential metabolic stability in soil and plant tissues, directly leveraging the oxidation resistance detailed in Section 3 [1].
Ideal for medicinal chemistry programs requiring a conformationally locked, highly lipophilic biaryl motif to fit into narrow hydrophobic binding pockets while resisting hepatic clearance, capitalizing on the symmetrical steric shielding of the ortho-fluorines [2].
Procured for the synthesis of highly electron-deficient conjugated polymers or small molecules, where deep HOMO/LUMO levels are required for efficient electron injection and long-term device stability against oxidative degradation [3].
Irritant